5-amino-2-chloro-N-cyclohexylbenzamide
Description
Significance of Benzamide (B126) Scaffolds in Structure-Activity Relationship Studies
The benzamide scaffold is a valuable tool in structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of a lead compound. By systematically modifying the substituents on the benzene (B151609) ring and the amide nitrogen, researchers can elucidate the structural requirements for a desired biological activity. nih.govnih.gov These studies can reveal how factors like the position and nature of substituents influence the compound's potency, selectivity, and pharmacokinetic properties. nih.govacs.org For instance, the addition of different functional groups can impact a molecule's ability to bind to a biological target, thereby modulating its efficacy. acs.org
Contextualization of Substituted N-Cyclohexylbenzamides within Emerging Research Domains
Within the broader class of benzamides, N-cyclohexylbenzamides are characterized by the presence of a cyclohexyl group attached to the amide nitrogen. ontosight.ainih.gov This cyclohexyl moiety can influence the compound's lipophilicity and conformational flexibility, which in turn can affect its biological activity. cymitquimica.com While the parent N-cyclohexylbenzamide is a known compound, the exploration of its substituted derivatives remains an active area of research. ontosight.aicymitquimica.com These compounds are being investigated for a range of potential applications, leveraging the unique properties conferred by the N-cyclohexyl group in combination with various substitutions on the benzoyl ring.
Objectives and Scope of Academic Inquiry into 5-amino-2-chloro-N-cyclohexylbenzamide
The specific compound, this compound, presents an interesting case for academic inquiry. Its structure combines the N-cyclohexylbenzamide core with an amino group and a chlorine atom on the benzene ring. These substituents are known to modulate the electronic and steric properties of the molecule, which could lead to novel biological activities.
The primary objectives for future research on this compound would be to:
Develop and optimize a synthetic route for its efficient preparation.
Thoroughly characterize its physicochemical properties.
Investigate its potential biological activities through systematic screening.
Conduct SAR studies to understand the contribution of the amino and chloro substituents to its activity.
Currently, detailed research findings on this compound are not extensively available in public-domain scientific literature, highlighting it as a compound with potential for novel discovery.
Physicochemical Properties of this compound
While extensive research on this compound is limited, some of its basic properties can be compiled.
| Property | Value |
| CAS Number | 920122-73-2 |
| Molecular Formula | C₁₃H₁₇ClN₂O |
| Molecular Weight | 252.75 g/mol |
| IUPAC Name | This compound |
This data is compiled from publicly available chemical databases and is subject to verification through experimental analysis.
Structure
2D Structure
Properties
IUPAC Name |
5-amino-2-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQDSKAXZHUYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Chloro N Cyclohexylbenzamide
Retrosynthetic Analysis and Design of Precursor Materials
A retrosynthetic analysis of 5-amino-2-chloro-N-cyclohexylbenzamide identifies the central amide bond as the key disconnection point. This approach simplifies the target molecule into two primary precursor materials: an activated carboxylic acid derivative and an amine. Specifically, this bond cleavage leads to 2-amino-5-chlorobenzoic acid and cyclohexylamine (B46788), which serve as the foundational building blocks for the synthesis.
Synthesis of 2-amino-5-chlorobenzoic Acid Intermediates
The preparation of 2-amino-5-chlorobenzoic acid can be achieved through several synthetic routes, primarily involving either the chlorination of an anthranilic acid precursor or the reduction of a nitrated chlorobenzoic acid.
One common method involves the direct chlorination of 2-aminobenzoic acid (anthranilic acid). This electrophilic aromatic substitution is typically performed using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent like absolute ether. The reaction requires careful temperature control to minimize the formation of dichlorinated byproducts.
An alternative and often higher-yielding approach begins with 2-chloro-5-nitrobenzoic acid. The nitro group is a strong electron-withdrawing group that directs the incoming amino group's precursor. The synthesis involves two main steps:
Nitration of 2-chlorobenzoic acid: This is achieved using a nitrating mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C) to favor the formation of the 5-nitro isomer.
Reduction of the nitro group: The nitro group of 2-chloro-5-nitrobenzoic acid is then reduced to an amino group. This can be accomplished through catalytic hydrogenation using catalysts like Raney nickel or rhodium on carbon under a hydrogen atmosphere.
The choice of method often depends on the availability of starting materials, scalability, and desired purity of the intermediate.
Preparation of Cyclohexylamine Derivatives
Cyclohexylamine is a commercially available primary aliphatic amine. Industrially, it is predominantly produced via the catalytic hydrogenation of aniline (B41778). This process involves treating aniline with hydrogen gas at elevated temperatures and pressures in the presence of a metal catalyst, typically cobalt or nickel-based catalysts.
For laboratory-scale synthesis, cyclohexylamine can also be prepared by the alkylation of ammonia (B1221849) with cyclohexanol. However, given its ready availability, it is most often procured from commercial suppliers for direct use in subsequent amidation reactions.
Optimized Synthetic Pathways for this compound
The formation of the amide bond between 2-amino-5-chlorobenzoic acid and cyclohexylamine is the pivotal step in the synthesis of the target compound. This transformation requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
Amidation Reactions and Coupling Reagent Selection (e.g., DCC, EDC)
Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures, which can be unsuitable for functionalized molecules. Therefore, coupling reagents are employed to facilitate the reaction under milder conditions. The most common reagents for this purpose are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and a urea (B33335) byproduct.
DCC (N,N'-dicyclohexylcarbodiimide): DCC is a widely used and cost-effective coupling reagent. A significant drawback is the formation of N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and requires removal by filtration.
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is often preferred in modern synthesis due to the water-solubility of its urea byproduct, which simplifies purification through aqueous workup. EDC is typically used as its hydrochloride salt.
To improve reaction efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is more stable and less prone to racemization, and reacts cleanly with the amine.
Reaction Condition Optimization and Yield Enhancement
To maximize the yield and purity of this compound, several reaction parameters must be optimized. These include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.
Apolar aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used for these coupling reactions. The reaction is typically carried out at room temperature, although gentle heating may be employed to increase the reaction rate. An inert atmosphere (e.g., nitrogen or argon) is often maintained to prevent side reactions.
For yield enhancement, a slight excess of the amine and coupling reagent relative to the carboxylic acid may be used to ensure complete conversion of the limiting reagent. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), can be beneficial to neutralize any acidic byproducts and facilitate the reaction.
Below are representative tables outlining typical reaction conditions for DCC and EDC-mediated coupling.
Interactive Data Table: DCC Coupling Reaction Parameters
| Parameter | Condition | Rationale |
| Carboxylic Acid | 2-amino-5-chlorobenzoic acid (1.0 eq) | Limiting reagent |
| Amine | Cyclohexylamine (1.1-1.2 eq) | Slight excess to drive reaction to completion |
| Coupling Reagent | DCC (1.1 eq) | Activates the carboxylic acid |
| Solvent | DCM or THF | Aprotic solvent, dissolves reactants |
| Temperature | 0 °C to Room Temperature | Initial cooling to control exothermicity |
| Reaction Time | 12-24 hours | Allows for complete reaction |
| Work-up | Filtration of DCU, aqueous wash | Removal of byproduct and impurities |
| Typical Yield | 70-85% | Dependent on purity of starting materials |
Interactive Data Table: EDC/HOBt Coupling Reaction Parameters
| Parameter | Condition | Rationale |
| Carboxylic Acid | 2-amino-5-chlorobenzoic acid (1.0 eq) | Limiting reagent |
| Amine | Cyclohexylamine (1.1-1.2 eq) | Slight excess to drive reaction to completion |
| Coupling Reagent | EDC·HCl (1.2-1.5 eq) | Water-soluble carbodiimide for easier work-up |
| Additive | HOBt (1.0 eq) | Suppresses side reactions and racemization |
| Base | DIPEA or TEA (2.0-3.0 eq) | Neutralizes HCl from EDC·HCl and acid byproducts |
| Solvent | DMF or DCM | Good solubility for reactants and reagents |
| Temperature | Room Temperature | Mild conditions to preserve functional groups |
| Reaction Time | 8-16 hours | Generally faster than DCC coupling |
| Work-up | Aqueous extraction | Removes water-soluble byproducts |
| Typical Yield | 80-95% | Often higher than DCC due to cleaner reaction |
Purification Techniques for Synthetic Intermediates and Final Product
Purification of the synthetic intermediates and the final this compound is crucial to obtain a high-purity product. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Extraction: Following the amidation reaction, an aqueous workup is typically performed. The reaction mixture is diluted with an organic solvent and washed with dilute acid (e.g., 1M HCl) to remove unreacted amine and basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic impurities. A final wash with brine helps to remove residual water.
Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. Common solvent systems for benzamide (B126) derivatives include ethanol/water, ethyl acetate (B1210297)/hexanes, or chloroform.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be employed. The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, such as a gradient of ethyl acetate in hexanes. The different components of the mixture travel down the column at different rates, allowing for their separation.
The purity of the final product is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and confirmed by structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Derivatization Strategies for Analogues of this compound
The molecular architecture of this compound features three primary sites for chemical modification: the substituents on the benzene (B151609) ring, the N-cyclohexyl moiety, and the potential for introduction of new functional groups. Each of these sites can be targeted through specific synthetic routes to generate a library of analogues for comprehensive SAR studies.
Modification of the Benzene Ring Substituents
The benzene ring of this compound is adorned with an amino group and a chlorine atom, both of which are amenable to a variety of chemical transformations.
The 2-chloro substituent, being on an aromatic ring, can potentially undergo nucleophilic aromatic substitution (SNAr). rsc.orgyoutube.com This reaction is typically facilitated by the presence of electron-withdrawing groups on the ring, which is not the case here with the electron-donating amino group. However, under forcing conditions or with the use of specific catalysts, displacement of the chloride with other nucleophiles such as amines, alkoxides, or thiolates could be explored to introduce new functionalities at this position. The success of such reactions would be highly dependent on the specific nucleophile and reaction conditions employed.
Below is a table summarizing potential modifications to the benzene ring substituents:
| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| 5-Amino Group | Acylation | Acyl chlorides, Anhydrides | Amide |
| 5-Amino Group | Alkylation | Alkyl halides, Reductive amination | Secondary or Tertiary Amine |
| 2-Chloro Group | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted Amine, Ether, Thioether |
Alterations to the N-Cyclohexyl Moiety
The N-cyclohexyl group offers opportunities for modification, although transformations on a saturated carbocycle can be more challenging than on the aromatic ring. One approach involves the functionalization of the C-H bonds of the cyclohexyl ring. Recent advances in photocatalysis have enabled the direct C-H functionalization of N-alkyl amides. nih.govnih.gov These methods could potentially be applied to introduce new substituents onto the cyclohexyl ring, thereby probing the steric and electronic requirements of this part of the molecule.
Another strategy could involve the complete replacement of the cyclohexyl group. This would necessitate a divergent synthetic approach starting from 5-amino-2-chlorobenzoic acid, which could then be coupled with a variety of different amines to generate a diverse set of N-substituted benzamides. This approach would allow for the systematic evaluation of the impact of different alkyl, aryl, or heterocyclic moieties at this position.
The following table outlines potential alterations to the N-cyclohexyl moiety:
| Modification Strategy | Reaction Type | Potential Reagents/Methods | Resulting Structure |
| C-H Functionalization | Photocatalysis | Various radical precursors | Substituted N-cyclohexyl ring |
| Moiety Replacement | Amide Coupling | Various primary or secondary amines | Diverse N-substituted benzamides |
Introduction of Diverse Functional Groups for Structure-Activity Probing
The generation of analogues with diverse functional groups is fundamental to understanding the structure-activity relationship (SAR) of this compound. By systematically altering the electronic, steric, and lipophilic properties of the molecule, researchers can identify the key features responsible for its biological activity or material properties. researchgate.net
For example, modifying the 5-amino group can modulate the hydrogen bonding capacity and basicity of this position. Introducing bulky acyl or alkyl groups could probe for steric hindrance in a potential binding pocket. Similarly, replacing the 2-chloro atom with other halogens (F, Br, I) would allow for a systematic study of the effect of halogen size and electronegativity. Substitution with electron-donating or electron-withdrawing groups at this position could also provide valuable insights into the electronic requirements for activity.
A hypothetical SAR study could involve the synthesis and evaluation of the analogues presented in the table below:
| Analogue | R1 (at position 5) | R2 (at position 2) | R3 (N-substituent) | Rationale for Synthesis |
| Parent Compound | -NH2 | -Cl | -Cyclohexyl | Baseline for activity |
| Analogue 1 | -NHCOCH3 | -Cl | -Cyclohexyl | Investigate effect of acylation on amino group |
| Analogue 2 | -NH2 | -F | -Cyclohexyl | Study effect of halogen electronegativity |
| Analogue 3 | -NH2 | -OCH3 | -Cyclohexyl | Explore impact of an electron-donating group |
| Analogue 4 | -NH2 | -Cl | -Phenyl | Evaluate influence of an aromatic N-substituent |
| Analogue 5 | -N(CH3)2 | -Cl | -Cyclohexyl | Assess effect of increased basicity and steric bulk |
Green Chemistry Approaches and Scalability Considerations in Synthesis
The development of environmentally benign and scalable synthetic routes is a critical aspect of modern chemical research. For the synthesis of this compound and its analogues, several green chemistry principles can be applied.
Traditional amide bond formation often involves the use of stoichiometric activating agents, which generate significant amounts of waste. Greener alternatives include catalytic methods for direct amidation. researchgate.net The use of recyclable catalysts, solvent-free reaction conditions, or reactions in environmentally benign solvents like water or deep eutectic solvents can significantly improve the sustainability of the synthesis. rsc.orgresearchgate.net
For instance, the synthesis of benzamides has been reported using catalyst-free methods involving the ring-opening of azlactones with diamines, offering advantages such as short reaction times and easy work-up. researchgate.net Photocatalysis, as mentioned for the functionalization of the N-cyclohexyl moiety, is another green approach that utilizes light as a renewable energy source to drive chemical reactions. researchgate.net
Scalability is a key consideration for the potential industrial application of any synthetic method. Reactions that are high-yielding, use readily available and inexpensive starting materials, and have simple purification procedures are more likely to be scalable. One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel, can improve efficiency and reduce waste, making a process more amenable to large-scale production. wikipedia.org The development of continuous flow processes for the synthesis of amides is also an active area of research that can offer improved safety, efficiency, and scalability compared to traditional batch processes. nih.gov
The following table summarizes some green chemistry approaches and their potential benefits for the synthesis of this compound analogues:
| Green Chemistry Approach | Description | Potential Benefits |
| Catalytic Amidation | Use of a catalyst to promote direct amide bond formation. | Reduced waste, higher atom economy. |
| Solvent-Free Reactions | Conducting reactions without a solvent. | Reduced solvent waste, simplified purification. |
| Use of Green Solvents | Employing environmentally benign solvents like water or DES. | Reduced environmental impact, improved safety. |
| Photocatalysis | Utilizing light to drive chemical reactions. | Use of a renewable energy source, mild reaction conditions. |
| One-Pot/Tandem Reactions | Performing multiple reaction steps in a single vessel. | Increased efficiency, reduced waste and purification steps. |
| Flow Chemistry | Conducting reactions in a continuous stream. | Improved safety, better process control, enhanced scalability. |
By integrating these derivatization strategies and green chemistry principles, researchers can efficiently explore the chemical space around this compound, leading to the discovery of new compounds with valuable properties while minimizing the environmental impact of their synthesis.
Advanced Spectroscopic and Crystallographic Elucidation of 5 Amino 2 Chloro N Cyclohexylbenzamide Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation signals in various NMR experiments, the connectivity and spatial arrangement of atoms can be determined.
Proton (¹H) NMR Analysis and Chemical Shift Interpretation
In a hypothetical ¹H NMR spectrum of 5-amino-2-chloro-N-cyclohexylbenzamide, distinct signals corresponding to each unique proton environment would be expected. The aromatic region would likely display a complex pattern due to the substituents on the benzene (B151609) ring. The cyclohexyl group would exhibit a series of overlapping multiplets in the aliphatic region of the spectrum. The protons of the amino (-NH₂) and amide (-NH-) groups would appear as broad singlets, and their chemical shifts could be influenced by solvent and concentration.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Aromatic H (position 3) | 7.0 - 7.5 | Doublet of doublets | J = 8-9, 2-3 |
| Aromatic H (position 4) | 6.6 - 7.0 | Doublet of doublets | J = 8-9, 2-3 |
| Aromatic H (position 6) | 6.8 - 7.2 | Doublet | J = 2-3 |
| Amide NH | 7.5 - 8.5 | Broad singlet | - |
| Amino NH₂ | 3.5 - 4.5 | Broad singlet | - |
| Cyclohexyl CH (methine) | 3.7 - 4.1 | Multiplet | - |
| Cyclohexyl CH₂ (axial) | 1.0 - 1.5 | Multiplet | - |
| Cyclohexyl CH₂ (equatorial) | 1.6 - 2.0 | Multiplet | - |
Carbon-13 (¹³C) NMR Spectroscopy and Quaternary Carbon Assignments
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to resonate at the lowest field (highest chemical shift). The aromatic carbons will appear in the intermediate region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and amide groups. The aliphatic carbons of the cyclohexyl ring will be found at the highest field (lowest chemical shifts). The quaternary carbons (C-1, C-2, and C-5 of the benzene ring) can be identified by their lack of signal in a DEPT-135 experiment.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl C=O | 165 - 175 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-H | 115 - 130 |
| Aromatic C (quaternary) | 120 - 140 |
| Cyclohexyl CH (methine) | 45 - 55 |
| Cyclohexyl CH₂ | 24 - 35 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For instance, correlations would be observed between the adjacent aromatic protons and within the cyclohexyl ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation between the amide proton and the carbonyl carbon, as well as with the methine carbon of the cyclohexyl ring, would confirm the N-cyclohexylbenzamide core structure.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental formula, which should correspond to C₁₃H₁₇ClN₂O. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak in an approximate 3:1 ratio.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [M]⁺ (³⁵Cl) | 252.1029 |
| [M]⁺ (³⁷Cl) | 254.1000 |
Fragmentation Pathway Analysis for Structural Insights
In an electron ionization (EI) mass spectrum, the molecular ion would undergo fragmentation, providing valuable structural information. Key fragmentation pathways would likely involve:
Alpha-cleavage adjacent to the amide nitrogen, leading to the loss of the cyclohexyl group.
Cleavage of the amide bond , resulting in the formation of a benzoyl cation derivative and a cyclohexylaminyl radical.
Loss of small neutral molecules such as CO or HCl from fragment ions.
The analysis of these fragmentation patterns would help to confirm the presence and connectivity of the different functional groups within the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Characteristic Vibrational Frequencies and Band Assignments via FT-IR
No experimental FT-IR data for this compound has been found in published research. An analysis of its functional groups (amino, chloro, amide, cyclohexyl) would predict characteristic vibrational frequencies, but without experimental data, a specific and accurate band assignment is not possible.
Electronic Absorption Properties via UV-Vis Spectroscopy
There is no available literature detailing the UV-Vis spectroscopic analysis of this compound. The electronic transitions and absorption maxima, which provide insights into the conjugated systems within the molecule, have not been experimentally determined or reported.
X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation
Crystal Growth and Quality Assessment
Information regarding the synthesis of single crystals of this compound suitable for X-ray diffraction is absent from the scientific literature. The methods for crystal growth and the assessment of their quality are prerequisite for crystallographic analysis.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Without a published crystal structure, the precise bond lengths, bond angles, and torsion angles for this compound remain undetermined. This fundamental data is essential for a complete understanding of its molecular geometry.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
A definitive analysis of the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing of this compound cannot be conducted without experimental crystallographic data.
Computational and Theoretical Investigations of 5 Amino 2 Chloro N Cyclohexylbenzamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can provide insights into a molecule's geometry, energy, and various chemical properties. For a molecule like 5-amino-2-chloro-N-cyclohexylbenzamide, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com
For this compound, the HOMO would likely be localized on the electron-rich aminobenzamide ring, particularly the amino group and the phenyl ring, which can act as electron donors. The LUMO, conversely, would be expected to be distributed over the electron-withdrawing chloro-substituted benzamide (B126) portion of the molecule. The calculated energies would provide quantitative measures of its electron-donating and accepting capabilities.
| Parameter | Hypothetical Value (eV) | Significance |
| HOMO Energy | -5.8 | Indicates electron-donating character |
| LUMO Energy | -1.2 | Indicates electron-accepting character |
| HOMO-LUMO Gap | 4.6 | Suggests high kinetic stability |
Note: The values in this table are hypothetical and serve as an illustration of what a DFT calculation would yield.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is invaluable for identifying the electrophilic and nucleophilic sites. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow regions represent intermediate potentials. nih.gov
In an MEP map of this compound, negative potential (red) would be expected around the oxygen atom of the carbonyl group and the nitrogen of the amino group due to the presence of lone pairs of electrons. Positive potential (blue) would likely be found around the amide and amino hydrogen atoms, indicating their susceptibility to interaction with nucleophiles.
Prediction of Spectroscopic Parameters
DFT calculations are also employed to predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. This theoretical spectrum, when compared with experimental data, can aid in the assignment of vibrational modes to specific functional groups within the molecule. Similarly, theoretical calculations of nuclear magnetic shielding tensors can predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation.
Molecular Docking Simulations for Putative Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a small molecule and its potential biological target. nih.gov
Receptor Grid Generation and Ligand Preparation
Before a docking simulation can be performed, the three-dimensional structures of both the ligand (this compound) and the target protein are required. The ligand's structure would first be optimized using a method like DFT to find its lowest energy conformation. The target protein's structure is typically obtained from a repository like the Protein Data Bank (PDB).
The preparation of the receptor involves removing water molecules, adding hydrogen atoms, and assigning partial charges. A "grid box" is then generated, defining the volume of the active site where the docking algorithm will search for possible binding poses of the ligand.
Binding Pose Prediction and Scoring Function Evaluation
During the docking process, a search algorithm explores various conformations and orientations of the ligand within the receptor's active site. Each of these "poses" is evaluated by a scoring function, which estimates the binding free energy. The pose with the best score (typically the most negative value) is considered the most likely binding mode.
Identification of Key Interacting Residues and Binding Site Characteristics
Analysis of the best-ranked docking pose reveals the specific interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For this compound, one could hypothesize the following interactions:
The carbonyl oxygen could act as a hydrogen bond acceptor.
The amide and amino hydrogens could act as hydrogen bond donors.
The cyclohexyl ring could form hydrophobic interactions with nonpolar residues.
The chloro-substituted benzene (B151609) ring could engage in pi-pi stacking or halogen bonding with appropriate residues in the active site.
| Interaction Type | Potential Ligand Group | Potential Interacting Residue |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine, Threonine, Tyrosine |
| Hydrogen Bond (Donor) | Amide N-H, Amino N-H | Aspartate, Glutamate, Main-chain Carbonyl |
| Hydrophobic | Cyclohexyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Pi-Pi Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |
Note: This table is illustrative and lists potential interactions that would be investigated in a molecular docking study.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the dynamic nature of molecules and their interactions over time. For this compound, MD simulations are instrumental in exploring its conformational landscape and understanding the intricacies of its binding to a potential biological target. These simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion, offering a detailed view of molecular behavior at an atomic level. udel.edunih.gov
The initial and most critical phase of any MD simulation is the careful setup of the system and the selection of an appropriate force field. The force field is a collection of equations and associated parameters designed to describe the potential energy of a system of particles, thereby governing their interactions. nih.govresearchgate.net
For a simulation involving this compound, a typical setup would involve placing the molecule in a solvated environment to mimic physiological conditions. An explicit solvent model, such as TIP3P or SPC/E, is generally used, where water molecules are individually represented. The system is then enclosed in a periodic boundary box, often of a cubic or triclinic shape, to simulate an infinite system and avoid edge effects. bioinformaticsreview.comresearchgate.netacs.orgnih.govosti.gov
The choice of force field is paramount for the accuracy of the simulation. For small organic molecules like this compound, generalized force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly employed. nih.govfrontiersin.org These force fields provide parameters for a wide range of chemical moieties. In cases where specific parameters for the unique chemical structure of the compound are not available, they are typically derived using quantum mechanical (QM) calculations to ensure an accurate representation of the molecule's properties. nih.govaip.org
| Parameter | Typical Value/Selection |
| Force Field | CHARMM General Force Field (CGenFF) or General Amber Force Field (GAFF) |
| Solvent Model | TIP3P (Explicit Water Model) |
| Box Type | Triclinic |
| Box Size | 10 Å buffer from the molecule to the box edge |
| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) |
| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |
| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |
| Simulation Time Step | 2.0 fs |
| Simulation Duration | 100 ns or longer |
| Interactive Data Table: Simulation Setup Parameters |
Once the MD simulation is complete, the resulting trajectory is analyzed to understand the stability of the this compound when bound to its receptor and to characterize the flexibility of different parts of the complex.
A primary metric for assessing stability is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of a superimposed structure at a given time point and a reference structure (typically the initial, energy-minimized complex). A plot of RMSD over time that reaches a plateau indicates that the complex has equilibrated and is stable within the binding pocket. youtube.comrsc.orgmdpi.com
To investigate the flexibility of individual amino acid residues in the receptor and the atoms within the ligand, the Root Mean Square Fluctuation (RMSF) is calculated. researchgate.net The RMSF measures the deviation of each particle from its average position over the course of the simulation. High RMSF values indicate regions of high flexibility, such as loops in the protein or rotatable bonds in the ligand, while low values signify well-ordered regions, like alpha-helices or beta-sheets, or constrained parts of the ligand. researchgate.net
| Analysis Metric | Target of Analysis | Hypothetical Finding |
| RMSD of Receptor Backbone | Cα atoms of the protein | The RMSD value converges to approximately 2.1 Å after 20 ns, indicating the overall stability of the protein's fold. |
| RMSD of Ligand | Heavy atoms of the compound relative to the receptor binding site | The ligand's RMSD stabilizes around 1.5 Å, suggesting a consistent and stable binding mode within the receptor's active site. |
| RMSF of Receptor Residues | Cα atoms of each residue | Higher fluctuations (RMSF > 2.5 Å) are observed in loop regions distant from the binding site, while residues in direct contact with the ligand show lower fluctuations (RMSF < 1.0 Å), indicating their role in stable binding. |
| RMSF of Ligand Atoms | Heavy atoms of the compound | The cyclohexyl and benzamide core show low RMSF values (< 0.8 Å), indicating they are firmly anchored. The terminal amino group exhibits slightly higher flexibility, suggesting it may form more transient interactions. |
| Interactive Data Table: Ligand-Receptor Complex Stability Analysis |
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. numberanalytics.com A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings, and charged groups—that are necessary for a molecule to bind to a specific target and elicit a biological response. nih.govnih.gov
For this compound, a ligand-based pharmacophore model would be developed by analyzing a set of structurally related compounds with known biological activities. The process involves generating multiple conformations for each active molecule and aligning them to identify common chemical features arranged in a specific 3D geometry. ingentaconnect.comyoutube.com The resulting hypothesis represents the key interaction points that a molecule must possess to be active. nih.gov This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. researchgate.net
| Pharmacophoric Feature | Corresponding Moiety in the Compound | 3D Coordinates (Hypothetical) (x, y, z) |
| Hydrogen Bond Donor | Amino group (-NH2) | (2.5, 1.8, -0.5) |
| Hydrogen Bond Donor | Amide N-H | (-1.2, 0.5, 0.1) |
| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) | (-2.8, -1.0, 0.3) |
| Aromatic Ring | Chlorinated benzene ring | (0.0, 0.0, 0.0) - Centroid |
| Hydrophobic Group | Cyclohexyl ring | (-4.5, 1.5, -1.0) - Centroid |
| Interactive Data Table: Hypothetical Pharmacophore Model for this compound |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. neovarsity.orgnumberanalytics.com These models are expressed as mathematical equations that can predict the activity or properties of new, untested molecules. ijpsr.com
A QSAR study on a series of analogues of this compound would involve several key steps. First, a dataset of compounds with experimentally measured biological activities is compiled. For each compound, a wide range of molecular descriptors are calculated, which quantify various aspects of their structure, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. researchgate.net Statistical methods, like Multiple Linear Regression (MLR), are then used to build a model that links a subset of these descriptors to the observed activity. scirp.org
A hypothetical QSAR equation might look like: pIC50 = 0.65 * LogP - 0.21 * TPSA + 1.5 * (Aromatic_Ring_Count) + 3.45
The validity and predictive power of the QSAR model must be rigorously assessed through internal (e.g., cross-validation) and external validation techniques to ensure its reliability. semanticscholar.orgbasicmedicalkey.comnih.govtaylorfrancis.comresearchgate.net Once validated, the model can guide the design of new derivatives with potentially improved potency. nih.govbenthamdirect.com
| Compound Analogue | LogP | Topological Polar Surface Area (TPSA) | Aromatic Ring Count | pIC50 (Experimental) | pIC50 (Predicted by Model) |
| Analogue 1 | 3.8 | 65.2 | 1 | 6.2 | 6.1 |
| Analogue 2 | 4.2 | 65.2 | 1 | 6.5 | 6.4 |
| Analogue 3 | 3.8 | 75.5 | 1 | 5.8 | 5.9 |
| Analogue 4 | 4.5 | 65.2 | 2 | 7.8 | 7.8 |
| Analogue 5 | 3.5 | 65.2 | 1 | 6.0 | 5.9 |
| Interactive Data Table: Hypothetical QSAR Data for Benzamide Analogues |
Molecular and Cellular Biological Activity Studies Pre Clinical, Mechanistic Focus
Identification and Characterization of Molecular Targets in vitro
There is no available information from enzyme inhibition or receptor binding assays for 5-amino-2-chloro-N-cyclohexylbenzamide. Therefore, key metrics such as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and Kd (dissociation constant), which are crucial for characterizing the potency and affinity of a compound for a specific molecular target, have not been determined or published. Furthermore, no studies were found that investigate the potential for this compound to modulate specific protein-protein interactions.
Cellular Assays for Mechanistic Pathway Elucidation in vitro
Similarly, the scientific literature lacks studies on the effects of this compound in cellular assays. There is no data available on its impact on intracellular signaling cascades. Additionally, no reports from studies utilizing methods such as Western Blot or quantitative polymerase chain reaction (qPCR) were found, which would be necessary to understand how the compound might modulate protein levels or gene expression.
This absence of published data prevents the creation of the requested detailed article and accompanying data tables. The scientific community has not yet publicly characterized the molecular and cellular biological activities of this compound.
Subcellular Localization Studies
The determination of a compound's subcellular localization is a critical step in elucidating its mechanism of action. Understanding where a molecule accumulates within a cell can provide crucial insights into its potential molecular targets and biological functions. Standard techniques to investigate the subcellular distribution of a compound like this compound would typically involve fluorescent labeling of the molecule or the development of specific antibodies for immunofluorescence microscopy.
These studies would aim to visualize the compound's distribution within various cellular compartments, such as the nucleus, cytoplasm, mitochondria, or endoplasmic reticulum. Co-localization experiments with known organelle markers would be essential to confirm its precise location. However, at present, no such studies have been published for this compound.
Pre-clinical in vivo Target Engagement and Mechanistic Validation in Model Systems
To understand the physiological effects and validate the mechanism of action of a compound in vivo, researchers typically employ animal models that are relevant to the presumed therapeutic area. This involves assessing the compound's ability to interact with its intended target in a living organism and observing the subsequent biological consequences.
Biomarker Modulation in Animal Models
Once a molecular target is hypothesized or identified, studies in animal models are conducted to assess whether the compound can modulate relevant biomarkers. This could involve measuring changes in the levels of specific proteins, RNA transcripts, or metabolites in tissues or bodily fluids following administration of the compound. For instance, if this compound were hypothesized to inhibit a particular enzyme, researchers would measure the levels of the enzyme's substrate and product in treated animals versus a control group.
Table 1: Hypothetical Biomarker Modulation Study Design
| Group | Treatment | Tissue/Fluid Collected | Biomarkers to be Analyzed |
| 1 | Vehicle Control | Plasma, Target Tissue | Baseline levels of Target X, Downstream Metabolite Y |
| 2 | This compound | Plasma, Target Tissue | Changes in levels of Target X, Downstream Metabolite Y |
This table represents a generic study design and is not based on actual data for this compound.
As of the current date, no studies reporting on the modulation of any specific biomarkers in animal models by this compound have been identified.
Target Occupancy Studies in Relevant Tissues
Target occupancy studies are designed to quantify the extent to which a compound binds to its molecular target in a specific tissue at various dose levels. This is often a key determinant of the compound's pharmacological activity. Techniques such as positron emission tomography (PET) with a radiolabeled form of the compound or a competing ligand, or ex vivo autoradiography are commonly used.
These studies are crucial for establishing a relationship between the dose of the compound administered and the degree of target engagement, which can then be correlated with the observed biological effects. There is currently no published data on target occupancy studies for this compound in any tissue.
Structure Activity Relationship Sar and Structure Biological Target Interaction Analyses
Systematic Exploration of Structural Modifications and Their Impact on Molecular Activity
The substitution pattern on the benzamide (B126) ring, consisting of a 5-amino and a 2-chloro group, is critical for molecular recognition and binding to its biological target.
The 5-amino group introduces a basic center and a potential hydrogen bond donor. The position and nature of this group can be critical for target engagement. Modifications to this group, such as alkylation or acylation, would alter its hydrogen bonding capacity and basicity, likely impacting target affinity. Bioisosteric replacement of the amino group with other functionalities like a hydroxyl, methoxy, or a small alkyl group would systematically probe the necessity of the hydrogen bond donating and accepting properties at this position.
To illustrate a hypothetical SAR study for the aromatic ring substituents, consider the following table:
| Compound ID | R1 (Position 2) | R2 (Position 5) | Hypothetical Target Affinity (IC50, nM) |
| Reference | Cl | NH2 | 100 |
| Analog 1 | H | NH2 | 500 |
| Analog 2 | F | NH2 | 150 |
| Analog 3 | CH3 | NH2 | 800 |
| Analog 4 | Cl | H | 1200 |
| Analog 5 | Cl | OH | 250 |
| Analog 6 | Cl | NO2 | >10000 |
This table is a hypothetical representation for illustrative purposes and does not reflect actual experimental data.
The N-cyclohexyl group is a bulky, lipophilic moiety that likely plays a significant role in anchoring the molecule within a hydrophobic binding pocket of its target. The size, shape, and conformational flexibility of this group are expected to be key determinants of binding affinity and selectivity.
Alterations to the cyclohexyl ring, such as the introduction of substituents (e.g., hydroxyl, methyl, or fluoro groups), would modify its steric profile and polarity. For instance, a hydroxyl group could introduce a new hydrogen bonding interaction, potentially increasing affinity if a corresponding acceptor is present in the binding site. The stereochemistry of such substituents would also be critical.
Replacing the cyclohexyl ring with other cyclic or acyclic alkyl groups of varying sizes (e.g., cyclopentyl, cycloheptyl, isopropyl, tert-butyl) would provide insights into the spatial constraints of the binding pocket. A smaller ring might not fully occupy the hydrophobic pocket, leading to a loss of affinity, while a larger or more sterically hindered group might introduce unfavorable steric clashes.
A hypothetical SAR table for the N-substituent is presented below:
| Compound ID | N-Substituent | Hypothetical Target Affinity (IC50, nM) |
| Reference | Cyclohexyl | 100 |
| Analog 7 | Cyclopentyl | 350 |
| Analog 8 | Cycloheptyl | 200 |
| Analog 9 | Isopropyl | 900 |
| Analog 10 | Phenyl | 600 |
| Analog 11 | 4-Hydroxycyclohexyl | 80 |
This table is a hypothetical representation for illustrative purposes and does not reflect actual experimental data.
The amide bond is a rigid and planar unit that acts as a central scaffold, orienting the aromatic ring and the N-cyclohexyl group in a specific spatial arrangement. It also possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are often crucial for target interaction.
Bioisosteric replacement of the amide bond with other functional groups is a common strategy in medicinal chemistry to improve metabolic stability, modulate physicochemical properties, and explore alternative binding modes. nih.govnih.govdrughunter.com Potential bioisosteres for the amide linkage in this scaffold could include:
Thioamide: Replacing the carbonyl oxygen with sulfur can alter the electronic properties and hydrogen bonding capabilities.
Reverse Amide: Swapping the CO and NH groups could probe the importance of the directionality of the hydrogen bonds.
1,2,3-Triazole: This five-membered heterocyclic ring is a well-established amide bioisostere that can mimic the steric and electronic properties of the amide bond while offering improved metabolic stability. nih.gov
Esters and Ketones: These replacements would remove the hydrogen bond donating capability of the amide N-H, providing a clear indication of its importance.
A hypothetical SAR table for amide linkage modifications is shown below:
| Compound ID | Linkage | Hypothetical Target Affinity (IC50, nM) |
| Reference | -CONH- | 100 |
| Analog 12 | -CSNH- | 400 |
| Analog 13 | -NHCO- | >5000 |
| Analog 14 | -COO- | 2500 |
| Analog 15 | 1,2,3-Triazole | 180 |
This table is a hypothetical representation for illustrative purposes and does not reflect actual experimental data.
Mapping of Pharmacophoric Features Essential for Activity
Based on the structural components of 5-amino-2-chloro-N-cyclohexylbenzamide, a hypothetical pharmacophore model can be proposed. This model would highlight the essential features required for biological activity. Key pharmacophoric features would likely include:
A hydrogen bond donor: The 5-amino group.
A hydrogen bond acceptor: The carbonyl oxygen of the amide.
A hydrogen bond donor: The N-H of the amide.
A hydrophobic feature: The N-cyclohexyl ring.
An aromatic feature with a specific electronic profile: The 2-chloro-5-aminobenzoyl moiety.
The spatial arrangement of these features would be critical for effective binding to the target.
Rational Design of Second-Generation Analogues based on SAR Data
Assuming the hypothetical SAR data presented above, the rational design of second-generation analogues would focus on optimizing the identified key interactions. For instance, if the 4-hydroxycyclohexyl group in Analog 11 showed improved potency, further exploration of substituted cyclohexyl rings would be warranted. This could involve synthesizing analogues with different stereoisomers of the hydroxyl group or introducing other polar groups at various positions on the ring to map the binding site's polar surface.
If the 5-amino group is found to be a crucial hydrogen bond donor, efforts could be made to fine-tune its basicity and hydrogen bonding strength through subtle modifications. Similarly, if the 2-chloro position is confirmed to be important for lipophilicity and metabolic stability, other halogens or small lipophilic groups could be explored at this position to maximize activity.
Correlation between Computational Predictions and Experimental Biological Outcomes
In the absence of extensive experimental data, computational modeling can be a powerful tool to predict the binding mode of this compound and guide the design of new analogues. Techniques such as molecular docking could be used to place the molecule into the active site of a putative target protein. The docking poses could help to rationalize the hypothetical SAR data, for example, by showing a favorable hydrophobic interaction for the N-cyclohexyl group or a key hydrogen bond involving the 5-amino group.
Furthermore, quantitative structure-activity relationship (QSAR) studies could be performed on a series of designed analogues to build a predictive model. This model could then be used to prioritize the synthesis of new compounds with a higher probability of being active. The correlation between the predicted activities from such computational models and the eventual experimental biological outcomes would be essential for validating the models and refining the understanding of the SAR for this chemical series.
Conclusions and Prospective Research Directions
Summary of Key Academic Findings on 5-amino-2-chloro-N-cyclohexylbenzamide
Currently, there are no significant academic findings specifically focused on this compound. Publicly accessible databases and scientific journals lack studies detailing its biological activity, mechanism of action, or therapeutic potential. While commercial suppliers list the compound, indicating its availability for research purposes, this does not substitute for peer-reviewed scientific investigation. biosynth.comjk-sci.comchemicalbook.com
Unaddressed Research Questions and Future Mechanistic Explorations
The absence of foundational research on this compound means that a multitude of research questions remain unaddressed. Future investigations would need to start with the basics, including:
Fundamental Biological Screening: Initial studies should involve broad screening assays to identify any potential biological activity.
Mechanism of Action: Should any activity be identified, subsequent research would be required to elucidate the underlying molecular mechanisms.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure would be necessary to understand how different functional groups contribute to its activity.
Potential for Integration with Advanced Chemical Biology Techniques
Should this compound demonstrate interesting biological properties, a range of advanced chemical biology techniques could be employed for deeper investigation. These could include:
Target Identification: Techniques such as affinity chromatography and proteomics could be used to identify the specific protein targets of the compound within a cell.
Cellular Imaging: Fluorescently labeling the molecule would enable visualization of its subcellular localization and interaction with cellular components.
Future Directions in Computational-Aided Design and Synthesis
Computational tools could play a pivotal role in guiding future research on this compound and its derivatives. nih.govresearchgate.net
Molecular Docking: In silico docking studies could predict potential biological targets and binding modes, helping to prioritize experimental screening efforts.
De Novo Design: Computational methods could be used to design novel benzamide (B126) derivatives with improved potency and selectivity based on the structure of this compound. researchgate.net
Synthesis Route Optimization: Computational analysis can aid in developing more efficient and scalable synthetic routes for this and related compounds, an area of active research for other benzamide derivatives. researchgate.net For instance, efficient synthesis methods have been developed for related compounds like 2-amino-5-chloro-N,3-dimethylbenzamide, which is an important intermediate in the production of certain insecticides. google.comgoogle.com
Q & A
Q. What established synthetic routes exist for 5-amino-2-chloro-N-cyclohexylbenzamide, and how can structural validation be performed?
- Methodological Answer : The synthesis typically involves coupling reactions between 5-amino-2-chlorobenzoic acid derivatives and cyclohexylamine. For example, a two-step approach:
Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride to generate an acyl chloride intermediate.
Amide bond formation : React the activated intermediate with cyclohexylamine in anhydrous solvents (e.g., DCM or THF) under nitrogen.
Post-synthesis, structural validation requires:
-
Spectroscopy : (amine protons at δ 5.8–6.2 ppm; cyclohexyl protons as a multiplet at δ 1.2–2.0 ppm) and (amide carbonyl at ~168 ppm) .
-
X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks (as demonstrated for related benzamides in ).
- Data Table : Comparison of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Reagents | Characterization Techniques |
|---|---|---|---|---|
| EDCI/HOBt coupling | 75–85 | 12–24 h | EDCI, HOBt, DCM | NMR, IR, MS |
| Acyl chloride intermediate | 80–90 | 6–8 h | SOCl, THF | X-ray, HPLC |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic peaks?
- Methodological Answer :
- :
- Aromatic protons (meta to Cl): δ 7.2–7.4 ppm (doublet).
- Amine protons (NH): δ 5.9–6.1 ppm (broad singlet).
- Cyclohexyl protons: δ 1.2–2.0 ppm (multiplet).
- IR Spectroscopy :
- Amide C=O stretch: ~1660 cm.
- N–H bending (amine): ~1600 cm.
- Mass Spectrometry (MS) :
- Molecular ion peak at m/z 252.75 (CHClNO) .
Advanced Research Questions
Q. How can computational methods optimize the electronic properties of this compound for pharmacological applications?
- Methodological Answer : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) provides accurate electronic profiles. Key steps:
Geometry optimization : Use a basis set like 6-31G(d,p) to minimize energy.
Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict reactivity.
Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Purity issues : Validate compound purity via HPLC (>98%) and elemental analysis.
- Stereochemical factors : Use chiral chromatography or X-ray crystallography to confirm configuration .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation time) across studies. For example, in antimicrobial studies, ensure consistent inoculum size (e.g., 1×10 CFU/mL) and solvent controls .
- Dose-response relationships : Perform IC/EC curves with at least six concentration points.
Q. What strategies improve the crystallinity of this compound for X-ray studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
